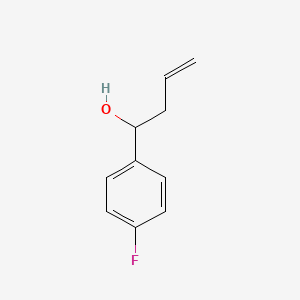

4-(4-Fluorophenyl)-1-buten-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Fluorophenyl)-1-buten-4-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a butenol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reduction of 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorophenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Aplicaciones Científicas De Investigación

Overview

4-(4-Fluorophenyl)-1-buten-4-ol is an organic compound with the molecular formula C₁₆H₁₆F₂O. It features a butenol backbone with a fluorophenyl substituent, which imparts unique chemical properties. This compound has garnered attention in various scientific fields, particularly in chemistry, biology, and medicinal research.

Chemistry

In the realm of organic chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Further reduction can yield different alcohol derivatives.

- Substitution : The fluorophenyl groups can engage in electrophilic aromatic substitution reactions.

Research into the biological activity of this compound has revealed its potential interactions with biomolecules. Studies have indicated that this compound may influence cellular pathways related to neurodegenerative diseases. For instance:

- Neuroprotective Effects : In models of amyloid-beta-induced toxicity, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.

- Proteasome Activity : Experiments assessing proteasome function have shown that this compound can restore proteasome activity impaired by pathological protein aggregates.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several case studies have been conducted to assess the applications and effects of this compound:

-

Neurodegenerative Disease Models :

- In one study, researchers treated neuronal cells with this compound and observed a marked decrease in amyloid-beta toxicity, suggesting its potential role as a neuroprotective agent.

-

Proteasome Function Restoration :

- Another study focused on the restoration of proteasome activity, where compounds related to this alcohol demonstrated effectiveness in reversing dysfunction caused by protein aggregates.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)-1-buten-4-ol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-1-buten-4-ol is unique due to its specific structural features, such as the presence of a fluorophenyl group and a butenol chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Actividad Biológica

4-(4-Fluorophenyl)-1-buten-4-ol, also known by its CAS number 136185-86-9, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11F

- Molecular Weight : 166.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cellular processes and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of fluorophenyl compounds have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

A study demonstrated that the compound could inhibit the proliferation of breast cancer cells through the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Properties

Another area of investigation involves the antimicrobial activity of this compound. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Modulation of Gene Expression : It could influence gene expression patterns related to apoptosis and cell cycle control.

- Interaction with Receptors : There is potential for interaction with various cellular receptors that mediate cellular responses to growth factors and hormones.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to a murine model bearing breast cancer tumors. The results indicated a significant reduction in tumor size compared to control groups, alongside increased markers for apoptosis in tumor tissues .

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(4-fluorophenyl)but-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQVKBONTNGXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.